7-Bromo-3-fluorocinnoline
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Overview
Description
7-Bromo-3-fluorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4BrFN2. It is a derivative of cinnoline, which is a bicyclic compound containing a benzene ring fused to a pyridazine ring. The presence of bromine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-fluorocinnoline can be achieved through several methods. One common approach involves the bromination of 3-fluorocinnoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluorocinnoline is coupled with a brominated aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-fluorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and aryl halides are commonly used in coupling reactions
Major Products Formed
The major products formed from these reactions include substituted cinnoline derivatives, oxidized or reduced forms of this compound, and complex organic molecules resulting from coupling reactions .
Scientific Research Applications
7-Bromo-3-fluorocinnoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3-fluorocinnoline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-fluoroquinoline: Similar in structure but with a quinoline core instead of a cinnoline core.
7-Bromo-3-fluorophenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
7-Bromo-3-fluorocinnoline is unique due to its specific combination of bromine and fluorine atoms on the cinnoline core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry .
Properties
Molecular Formula |
C8H4BrFN2 |
---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
7-bromo-3-fluorocinnoline |
InChI |
InChI=1S/C8H4BrFN2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H |
InChI Key |
XUAMRIFKNFGAII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NN=C(C=C21)F)Br |
Origin of Product |
United States |
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